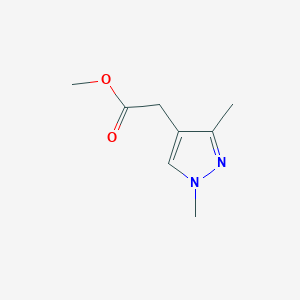
rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans (abbreviated as R-(3R,4S)-1-Bz-3-(2-FP)-4-NP) is a nitropyrrolidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. R-(3R,4S)-1-Bz-3-(2-FP)-4-NP is a chiral compound, meaning it has two stereoisomers, and is composed of a benzyl group, a nitropyrrolidine ring, and a two-fluorophenyl moiety. The compound was first synthesized in 2020, and since then has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP is not yet fully understood. However, it is believed that the compound binds to certain enzymes, hormones, and proteins, thereby inhibiting their binding to their substrates or receptors. Additionally, the compound is believed to modulate the activity of certain proteins, such as the transcription factor NF-κB, by binding to them and altering their structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP are not yet fully understood. However, the compound has been studied for its potential ability to inhibit the binding of certain enzymes, hormones, and proteins, as well as its ability to modulate the activity of certain proteins. Additionally, the compound has been studied for its potential ability to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using R-(3R,4S)-1-Bz-3-(2-FP)-4-NP in lab experiments include its low cost, its high solubility in aqueous solutions, and its ability to inhibit the binding of certain enzymes, hormones, and proteins. Additionally, the compound has been studied for its potential ability to modulate the activity of certain proteins, such as the transcription factor NF-κB. The major limitation of using R-(3R,4S)-1-Bz-3-(2-FP)-4-NP in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future directions for research on R-(3R,4S)-1-Bz-3-(2-FP)-4-NP include further investigation into its mechanism of action, its ability to inhibit the binding of certain enzymes, hormones, and proteins, and its ability to modulate the activity of certain proteins. Additionally, further research should be conducted to determine the compound’s ability to reduce inflammation and oxidative stress. Furthermore, research should be conducted to determine the compound’s potential therapeutic applications, as well as its potential toxicity. Finally, research should be conducted to determine the compound’s potential use in drug discovery and development.
Métodos De Síntesis
The synthesis of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP involves a series of steps. First, the two-fluorophenyl moiety is synthesized using a Suzuki-Miyaura cross-coupling reaction. The nitropyrrolidine ring is then synthesized using a Palladium-catalyzed nitro-Mannich reaction. Finally, the benzyl group is added to the two-fluorophenyl moiety and the nitropyrrolidine ring using a Stille coupling reaction. The final product is then purified and characterized using NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
R-(3R,4S)-1-Bz-3-(2-FP)-4-NP has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. The compound has been investigated for its ability to inhibit the binding of certain enzymes, such as the serine protease factor Xa, to their substrates. Additionally, the compound has been studied for its ability to inhibit the binding of certain hormones, such as estradiol, to their receptors. Furthermore, the compound has been studied for its ability to modulate the activity of certain proteins, such as the transcription factor NF-κB.
Propiedades
IUPAC Name |
(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEJNSUYFKBRNM-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)



![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)

